Home > Products > Screening Compounds P30663 > N-(3,4-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
N-(3,4-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide -

N-(3,4-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Catalog Number: EVT-4616618
CAS Number:
Molecular Formula: C23H32N6O
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

JDTic [(3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide]

Compound Description: JDTic is a potent and selective kappa opioid receptor (KOR) antagonist. It exhibits subnanomolar binding affinity (Ke = 0.02 nM) for the KOR and demonstrates significant selectivity over mu and delta opioid receptors. [, ] JDTic effectively antagonizes the effects of selective KOR agonists in vivo, including U50,488-induced diuresis in rats. []

Relevance: While not sharing the same core structure as N-(3,4-dimethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, JDTic is relevant due to its inclusion of the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, a pharmacophore recognized for its role in opioid receptor antagonists. [] This scaffold is also found in other KOR antagonists discussed in the papers, highlighting its importance in opioid receptor pharmacology and its potential relevance to the target compound's activity.

AT-076 [(3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide]

Compound Description: AT-076 represents a unique opioid pan antagonist, exhibiting high affinity for all four opioid receptor subtypes: mu (MOP), delta (DOP), kappa (KOP), and nociceptin (NOP). [] Unlike JDTic, it lacks the 3,4-dimethyl groups on the piperidine ring. AT-076 demonstrates a noncompetitive antagonist profile at NOP and KOP receptors, indicating insurmountable antagonism. In contrast, it acts as a competitive antagonist at MOP and DOP receptors. []

Relevance: AT-076 is directly derived from JDTic, with the key distinction being the removal of the 3,4-dimethyl substituents from the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold. [] This modification, while increasing NOP receptor affinity, retains the core scaffold found in JDTic and other related KOR antagonists, suggesting a potential connection to the structural features important for the activity of N-(3,4-dimethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide.

Alogliptin Benzoate [2-[[6-[(3R)-3-amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)pyrimidinyl]methyl]benzonitrile monobenzoate]

Compound Description: Alogliptin Benzoate belongs to the dipeptidyl peptidase-4 (DPP4) inhibitors class of antidiabetic drugs. [] It enhances glucose-dependent insulin secretion and reduces glucagon levels by increasing incretin levels, particularly gastric inhibitory polypeptide (GIP) and glucagon-like peptide-1 (GLP-1). []

Relevance: Alogliptin Benzoate shares a crucial structural similarity with N-(3,4-dimethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide: the presence of a substituted piperidine ring directly linked to a pyrimidine ring. [] This shared motif suggests potential similarities in their binding interactions and pharmacological profiles, even though they target different therapeutic areas.

Trelagliptin Succinate [2-[[6-[(3R)-3-amino-1-piperidinyl]-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile succinate]

Compound Description: Trelagliptin Succinate, like Alogliptin Benzoate, is a dipeptidyl peptidase-4 (DPP4) inhibitor used for treating type 2 diabetes. []

Relevance: Similar to Alogliptin Benzoate, Trelagliptin Succinate possesses a substituted piperidine ring directly connected to a pyrimidine ring. [] This structural feature is also present in N-(3,4-dimethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, suggesting a potential link between these compounds despite their distinct therapeutic applications.

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b)

Compound Description: This compound, along with its mesylate salt (34c), exhibits central nervous system-stimulating and antidepressant-like activity. [] It acts as a sigma receptor agonist and reduces sleeping time and time for recovery from coma in mice. []

Relevance: 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride, like N-(3,4-dimethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, features a piperazine ring incorporated into its structure. [] Although the overall structures differ significantly, the shared presence of a piperazine ring could indicate potential similarities in certain aspects of their binding properties or pharmacological profiles.

Properties

Product Name

N-(3,4-Dimethylphenyl)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

IUPAC Name

N-(3,4-dimethylphenyl)-4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide

Molecular Formula

C23H32N6O

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C23H32N6O/c1-17-7-8-20(15-18(17)2)25-23(30)29-13-11-27(12-14-29)21-16-19(3)24-22(26-21)28-9-5-4-6-10-28/h7-8,15-16H,4-6,9-14H2,1-3H3,(H,25,30)

InChI Key

DGIOFKFOGLWFGS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCCC4)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCCC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.